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Platenolide A

Polyketide synthase engineering Macrolide biosynthesis Natural product structural elucidation

Platenolide A, also cataloged as Platenolide I (CAS 52212-94-9), is a 16-membered neutral macrolactone aglycone with molecular formula C₂₀H₃₂O₆ (MW 368.5 g/mol), first isolated as the major product from blocked mutants of *Streptomyces platensis* subsp. *malvinus*.

Molecular Formula C20H32O6
Molecular Weight 368.5 g/mol
Cat. No. B1232986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatenolide A
Synonymsplatenolide I
Molecular FormulaC20H32O6
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCC1CC(C(=O)C=CC=CCC(OC(=O)CC(C(C1O)OC)O)C)C
InChIInChI=1S/C20H32O6/c1-5-15-11-13(2)16(21)10-8-6-7-9-14(3)26-18(23)12-17(22)20(25-4)19(15)24/h6-8,10,13-15,17,19-20,22,24H,5,9,11-12H2,1-4H3/b7-6+,10-8+/t13-,14-,15+,17-,19+,20+/m1/s1
InChIKeyVWVDRJWACDDRKD-SECFAUQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Platenolide A (Platenolide I) Procurement Guide: The Definitive 16-Membered Macrolide Aglycone for Spiramycin Biosynthesis and PKS Engineering


Platenolide A, also cataloged as Platenolide I (CAS 52212-94-9), is a 16-membered neutral macrolactone aglycone with molecular formula C₂₀H₃₂O₆ (MW 368.5 g/mol), first isolated as the major product from blocked mutants of *Streptomyces platensis* subsp. *malvinus* [1]. It constitutes the core polyketide backbone of the clinically used macrolide antibiotic spiramycin, to which three deoxyhexose sugars (mycaminose, forosamine, mycarose) are attached to confer antibacterial activity [2]. Beyond its biosynthetic role, Platenolide A is structurally identical to the polyketide backbone of niddamycin, making it a cross-cluster reference standard for 16-membered macrolide PKS engineering [3].

Why Platenolide A Cannot Be Replaced by Other Macrolide Aglycones in Spiramycin Pathway Research and PKS Domain-Swapping Studies


Substituting Platenolide A with other macrolide aglycones such as tylactone (tylosin backbone), 6-deoxyerythronolide B (erythromycin precursor), or narbonolide (pikromycin precursor) fails in biosynthetic complementation and PKS engineering contexts because the spiramycin post-PKS tailoring enzymes—particularly the three dedicated glycosyltransferases Srm5, Srm29, and Srm38—exhibit strict substrate specificity for the platenolide scaffold bearing the C-9 keto oxidation state [1]. Furthermore, the spiramycin PKS loading module uses acetate as the starter unit, whereas tylactone PKS uses propionate; a hybrid PKS in which the platenolide loading domain was replaced with the tylactone loading domain yielded a novel polyketide with altered starter unit incorporation, demonstrating that the native platenolide synthase is uniquely programmed for acetate initiation [2]. These biochemical constraints mean that procurement of authentic Platenolide A is non-negotiable for reproducible feed experiments, mutant complementation assays, and glycosyltransferase substrate profiling.

Head-to-Head Evidence: Quantified Differentiation of Platenolide A Against Closest Analogs


Polyketide Backbone Identity: Platenolide A is Structurally Congruent with the Niddamycin Aglycone, Distinguishing it from All 14-Membered Macrolide Precursors

The polyketide backbone of spiramycin, designated Platenolide A, is identical in chemical structure to the polyketide backbone of niddamycin; both share the same 16-membered macrolactone scaffold and identical PKS module organization and domain content, including the unusual KSQ domain [1]. In contrast, the 14-membered macrolide aglycone 6-deoxyerythronolide B (6-dEB, the erythromycin precursor) possesses a fundamentally different ring size (14-membered vs. 16-membered), a distinct set of stereocenters, and lacks the methoxymalonyl-ACP extender unit incorporation required by platenolide PKS module 5 [2]. This structural identity between platenolide and niddamycin backbones, but divergence from 14-membered scaffolds, has been confirmed by mass spectrometry with detailed fragmentation pattern analysis [3].

Polyketide synthase engineering Macrolide biosynthesis Natural product structural elucidation

PKS Starter Unit Specificity: Platenolide A Synthase Programmatically Selects Acetate, Whereas Tylactone Synthase Selects Propionate

In a seminal hybrid PKS experiment, substitution of the platenolide loading domain with the corresponding domain from the tylosin (tylactone) PKS altered starter unit selection from acetate to propionate, resulting in the production of a novel polyketide [1]. The wild-type platenolide synthase initiates synthesis exclusively with acetate, whereas the tylactone synthase initiates with propionate. This demonstrates that the choice of starter unit is programmed by the acyltransferase domain of the respective PKS and is not interchangeable without genetic engineering. The successful incorporation of propionate in place of acetate was confirmed by structural characterization of the resulting hybrid polyketide [1].

Acyltransferase domain specificity Starter unit engineering Hybrid PKS construction

Calculated logP Differential: Platenolide A (logP ~2.2–2.5) is More Hydrophilic than 6-Deoxyerythronolide B (logP ~3.3), Impacting Extraction and Chromatographic Behavior

Computed physicochemical parameters indicate that Platenolide A has a lower logP than the 14-membered aglycone 6-deoxyerythronolide B (6-dEB). Specifically, Platenolide A exhibits an ALOGPS logP of 2.17 and ChemAxon logP of 2.53 [1], whereas 6-dEB exhibits a calculated logP of 3.33 [2]. This ~0.8–1.1 logP unit difference reflects the higher oxygenation of the platenolide scaffold (four H-bond donors) and translates into earlier retention on reversed-phase HPLC columns under identical gradient conditions. Additionally, Platenolide A has a higher topological polar surface area (119.8 Ų) compared to 6-dEB (approximately 96 Ų), consistent with its greater hydrophilicity [3].

Physicochemical property profiling Natural product isolation Reversed-phase chromatography

Biosynthesis-Dependent Activity: Platenolide A (Aglycone) Lacks Antibacterial Activity; Glycosylation to Spiramycin Confers MIC Values of 16–32× Lower Potency than Erythromycin but with Prolonged Post-Antibiotic Effect

Platenolide A itself is not antibacterial; its role is as a biosynthetic intermediate. The fully glycosylated end-product spiramycin exhibits antibacterial activity through ribosomal binding, but with a notable pharmacological profile: against *Staphylococcus aureus*, conventional MIC determinations show that erythromycin-sensitive strains are 16- to 32-fold less susceptible to spiramycin [1]. However, spiramycin demonstrates a significantly prolonged post-antibiotic effect (PAE): after 3 h exposure at 4× MIC, regrowth delay was 9 h for spiramycin versus 5 h for erythromycin; in continuous cultivation, spiramycin produced an inhibitory effect for 12 h versus only 6 h for erythromycin [1]. The sugars attached post-PKS (mycaminose, forosamine, mycarose) are essential for this bioactivity, as established by glycosyltransferase gene deletion studies in *S. ambofaciens* [2].

Macrolide antibiotic structure-activity relationship Glycosylation-dependent bioactivity Post-antibiotic effect

Post-PKS Ketoreduction Differentiates Platenolide I from Platenolide II: C-9 Keto vs. Hydroxyl Redox State Controls Downstream Glycosylation Efficiency

Within the spiramycin biosynthetic pathway, Platenolide I (Platenolide A) bearing a C-9 keto group is converted to Platenolide II (C-9 hydroxyl) by the post-PKS ketoreductase Srm26 [1]. This redox conversion is a prerequisite for efficient subsequent glycosylation at C-5 by the mycaminosyltransferase Srm5, as demonstrated by the accumulation of Platenolide I in *srm26* deletion mutants that fail to produce spiramycin [1]. The two platenolides are distinguishable by mass spectrometry: Platenolide I (C₂₀H₃₂O₆, MW 368.22) and Platenolide II (C₂₀H₃₄O₆, MW 370.24) differ by 2 Da, corresponding to the reduction of the C-9 ketone [2]. The oxidized C-9 state of Platenolide I makes it the substrate for Srm26, while Platenolide II is the substrate for glycosylation initiation.

Post-PKS tailoring Ketoreductase substrate specificity Biosynthetic intermediate profiling

Platenolide A Application Scenarios: Where This Aglycone Delivers Irreplaceable Scientific and Industrial Value


Biosynthetic Pathway Elucidation: Mutant Complementation and Intermediate Trapping in Spiramycin Gene Cluster Studies

Platenolide A is the earliest isolable lactonic intermediate in spiramycin biosynthesis [1]. Its accumulation in blocked mutants of *Streptomyces ambofaciens* or *S. platensis* enables unambiguous assignment of gene function within the ~85 kb spiramycin biosynthetic gene cluster [2]. In co-fermentation experiments, a platenolide-accumulating mutant restored spiramycin production when paired with mutants blocked at later glycosylation steps, directly confirming the intermediacy of this aglycone [3]. For any laboratory constructing targeted gene deletions in the spiramycin pathway, exogenous Platenolide A is the essential feed substrate to distinguish PKS-level blocks from post-PKS tailoring defects.

Polyketide Synthase Engineering: Reference Substrate for Hybrid PKS Construction and Starter Unit Specificity Studies

Platenolide A serves as the foundational reference scaffold for PKS domain-swapping experiments. The demonstration that replacement of the platenolide loading domain with the tylactone loading domain switches starter unit incorporation from acetate to propionate [1] established a paradigm for rational polyketide engineering. Researchers constructing hybrid PKSs that incorporate platenolide modules require authentic Platenolide A or its corresponding PKS clone as the baseline comparator against which novel hybrid products are characterized by HPLC-MS. The structural identity of the platenolide backbone with that of niddamycin further enables cross-cluster comparative studies of 16-membered macrolide biosynthesis [1].

Glycosyltransferase Substrate Specificity Profiling and Chemoenzymatic Glycodiversification

The three spiramycin glycosyltransferases—Srm5 (mycaminosyltransferase), Srm29 (forosaminyltransferase), and Srm38 (mycarosyltransferase)—each act sequentially on the platenolide scaffold, and their substrate specificity has been defined through systematic gene deletion and intermediate accumulation analysis [1]. Platenolide I (C-9 keto) is the substrate for the ketoreductase Srm26, while Platenolide II (C-9 hydroxyl) is the entry substrate for Srm5 [2]. Procurement of both Platenolide I and Platenolide II enables in vitro reconstitution of the complete glycosylation cascade and supports chemoenzymatic synthesis of novel glycodiversified macrolides with altered sugar substitution patterns.

Analytical Reference Standard for Macrolide Impurity Profiling and Metabolite Identification in Fermentation Process Development

Platenolide I and II have been characterized by detailed mass spectrometric fragmentation patterns, with diagnostic ions established for the 16-membered macrolactone scaffold [1]. These characterized fragmentation profiles, combined with the defined chromatographic behavior predicted by the calculated logP of ~2.2–2.5 [2], enable the use of Platenolide A as a reference standard in HPLC-MS impurity profiling of spiramycin fermentation broths. During fermentation process optimization, monitoring platenolide intermediate accumulation levels provides an early indicator of PKS flux and post-PKS pathway bottlenecks, guiding feeding strategies for precursor supplementation [3].

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